molecular formula C17H20N6O B5890394 1-(4-methoxyphenyl)-4-(4-methylpiperazino)-1H-pyrazolo[3,4-d]pyrimidine

1-(4-methoxyphenyl)-4-(4-methylpiperazino)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B5890394
M. Wt: 324.4 g/mol
InChI Key: SENGJFSYSRSMBB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its structural resemblance to purines and diverse pharmacological applications. The molecule features a 4-methoxyphenyl group at the 1-position and a 4-methylpiperazine moiety at the 4-position (Fig. 1). These substitutions modulate electronic and steric properties, influencing receptor binding and pharmacokinetics. Its synthesis typically involves microwave-assisted amination, as demonstrated in a protocol yielding 43% purity .

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-21-7-9-22(10-8-21)16-15-11-20-23(17(15)19-12-18-16)13-3-5-14(24-2)6-4-13/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SENGJFSYSRSMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-(4-methylpiperazino)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-methoxyphenyl group: This step often involves a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the pyrazolopyrimidine core.

    Attachment of the 4-methylpiperazino group: This can be done through a nucleophilic substitution reaction where the piperazine derivative is attached to the core structure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-(4-methylpiperazino)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include halogenating agents, nucleophiles, and bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction might yield an alcohol or alkane.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be studied for its interactions with biological macromolecules.

    Medicine: It might have potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(4-methylpiperazino)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name & Reference Substituents Molecular Formula Key Pharmacological Features Synthesis Method
Target Compound 1-(4-Methoxyphenyl), 4-(4-Methylpiperazino) C₂₀H₂₂N₆O Hypothesized kinase/GPCR modulation; microwave synthesis optimizes yield (43%) Microwave-assisted amination
1-(4-Methylbenzyl)-4-[4-(2-Methylphenyl)Piperazinyl] 1-(4-Methylbenzyl), 4-(2-Methylphenyl-Piperazinyl) C₂₄H₂₆N₆ Binds GPR35/GPR55 receptors; higher lipophilicity due to methylbenzyl group Unspecified (commercial availability noted)
4-(3-Phenyl-Pyrazolo)Thieno[3,2-d]Pyrimidine Thieno[3,2-d]Pyrimidine fused core, 3-Phenyl C₁₈H₁₂N₆S Antimicrobial activity (82% yield); thieno ring enhances π-π stacking Vilsmeier–Haack reagent and reflux
4-Hydrazino-1-Phenyl 1-Phenyl, 4-Hydrazino C₁₁H₁₀N₆ Targets glycogen synthase kinase-3β (GSK3B); hydrazine improves reactivity but reduces stability Hydrazine hydrate reflux
Benzothiazole-Pyrazolo Hybrids 1-Benzothiazol-2-yl, 3-Methyl, 4-Aryl C₁₉H₁₄N₆S Antimicrobial (vs. P. aeruginosa and C. albicans); anti-inflammatory with low ulcerogenicity Multi-step coupling and cyclization
1-(4-Methoxybenzyl)-6-(Methylsulfonyl) 1-(4-Methoxybenzyl), 6-Methylsulfonyl C₁₄H₁₄N₄O₃S Sulfonyl group enhances polarity; potential kinase inhibition Unspecified (commercial synthesis)

Substituent-Driven Activity Trends

  • Aromatic Substituents :

    • The 4-methoxyphenyl group in the target compound improves solubility compared to 4-methylbenzyl () but may reduce membrane permeability due to polarity .
    • Benzothiazole hybrids () exhibit broad-spectrum antimicrobial activity, absent in the target compound, highlighting the role of heterocyclic appendages in targeting pathogens .
  • Piperazine vs. Morpholine: The 4-methylpiperazine in the target compound offers basicity and hydrogen-bonding capacity, favoring interactions with charged receptor residues (e.g., kinases).
  • Electron-Withdrawing Groups :

    • Methylsulfonyl () and chlorophenyl () substituents enhance electrophilicity, which may improve covalent binding to cysteine residues in enzymes like kinases .

Pharmacological Target Specificity

  • GPR35/GPR55 Modulation : The target compound’s 4-methylpiperazine aligns with analogs showing affinity for these receptors, implicated in metabolic and inflammatory diseases .
  • Kinase Inhibition : Sulfonyl and chlorophenyl derivatives (Evidences 18–19) suggest kinase targeting, but the target compound’s methoxyphenyl group may shift selectivity toward serine/threonine kinases over tyrosine kinases .

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